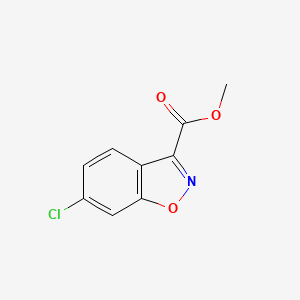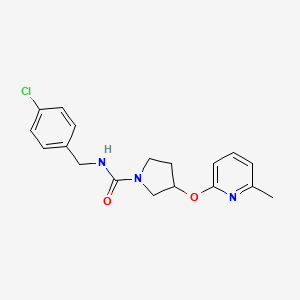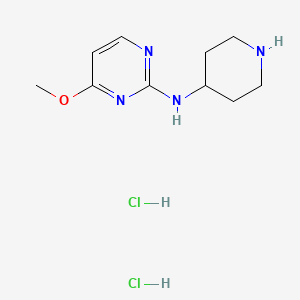![molecular formula C11H10N2O4 B2593314 [5-(2-Metoxifenil)-[1,3,4]oxadiazol-2-il]-ácido acético CAS No. 415679-26-4](/img/structure/B2593314.png)
[5-(2-Metoxifenil)-[1,3,4]oxadiazol-2-il]-ácido acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid is a heterocyclic compound with the molecular formula C11H10N2O4. It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Oxadiazole derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including anticancer , antibacterial , and anti-inflammatory effects .
Mode of Action
It is known that oxadiazole derivatives interact with their targets, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Oxadiazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Oxadiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, contributing to their therapeutic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as ethylchloroacetate and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole derivatives with different substituents, while substitution reactions can yield a variety of functionalized oxadiazoles .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound has a similar oxadiazole ring but with a thiol group instead of an acetic acid moiety.
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound has a similar structure but with a phenyl group instead of an acetic acid group.
Uniqueness
[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and acetic acid groups contribute to its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-5-3-2-4-7(8)11-13-12-9(17-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRUPOMYGQEIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415679-26-4 |
Source


|
| Record name | 2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)
![(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2593239.png)



![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)

![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)


